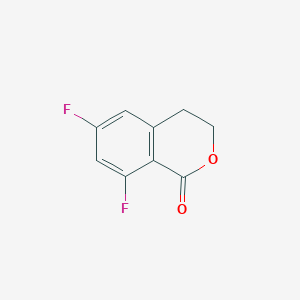

6,8-Difluoro-3,4-dihydroisochromen-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6,8-difluoro-3,4-dihydroisochromen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O2/c10-6-3-5-1-2-13-9(12)8(5)7(11)4-6/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCLDUDQQXVIORV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C2=C1C=C(C=C2F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823366-03-5 | |

| Record name | 6,8-difluoro-3,4-dihydro-1H-2-benzopyran-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Fluorinated Heterocycles in Contemporary Chemical Science

The introduction of fluorine atoms into heterocyclic ring systems is a powerful and widely adopted strategy in medicinal chemistry and materials science. numberanalytics.comtandfonline.com Heterocyclic moieties are fundamental platforms in drug discovery, present in approximately 85% of all bioactive compounds. tandfonline.comtandfonline.com When combined with fluorine, the resulting fluorinated heterocycles often exhibit enhanced properties compared to their non-fluorinated analogues. tandfonline.comtandfonline.com

The strategic incorporation of fluorine can profoundly influence a molecule's pharmacokinetic and physicochemical properties. nih.gov Key advantages include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and not commonly found in nature, making it resistant to metabolic degradation by enzymes such as cytochrome P450. tandfonline.commdpi.com This can increase a drug's half-life and bioavailability. tandfonline.com

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, potentially increasing the binding affinity and potency of a drug candidate. benthamscience.comconsensus.app

Membrane Permeability: The introduction of fluorine can modulate a molecule's lipophilicity, which is a critical factor for its ability to cross biological membranes. nih.govnih.gov This can improve the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. researchgate.net

Conformational Control: The small size and electronic properties of fluorine can influence the preferred conformation of a molecule, locking it into a shape that is more favorable for binding to a biological target. consensus.appresearchgate.net

These benefits have led to a significant number of fluorinated heterocyclic drugs being approved, with estimates suggesting that fluorinated compounds comprise about 20% of all pharmaceuticals. tandfonline.comnih.gov

| Property Influenced by Fluorination | Consequence in Drug Design |

| Metabolic Stability | Increased resistance to enzymatic degradation, longer drug half-life. tandfonline.commdpi.com |

| Binding Affinity | Enhanced electrostatic interactions, potentially higher potency. benthamscience.comconsensus.app |

| Lipophilicity & Permeability | Modulated ADME properties, improved absorption and distribution. nih.govresearchgate.net |

| Molecular Conformation | Favorable orientation for target binding. consensus.appresearchgate.net |

Historical Context of Isochromenone Synthesis and Fluorination Strategies

The synthesis of the 6,8-Difluoro-3,4-dihydroisochromen-1-one scaffold involves two key chemical challenges: the construction of the core dihydroisochromenone ring system and the regioselective introduction of two fluorine atoms onto the aromatic ring.

The isochromenone skeleton is a component of various natural products, and numerous methods have been developed for its synthesis. researchgate.net The construction of the 3,4-dihydroisochromen-1-one nucleus, specifically, often involves the cyclization of precursor molecules like keto acids or the reduction of the corresponding isochromen-1-one. researchgate.net One common approach is the reaction of homophthalic acid with acid chlorides to form a 3-substituted isocoumarin, which can then be reduced to the dihydro- form. researchgate.net

The introduction of fluorine onto aromatic and heterocyclic rings has evolved significantly over the past century. numberanalytics.com Historically, methods were often harsh and limited in scope. Modern synthetic chemistry, however, offers a diverse toolkit for fluorination. numberanalytics.com These strategies can be broadly categorized as follows:

Electrophilic Fluorination: This method utilizes reagents that deliver an electrophilic fluorine atom ("F+") to an electron-rich aromatic ring. Reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are now commonly used for direct fluorination. numberanalytics.comnumberanalytics.com

Nucleophilic Aromatic Substitution (SNAr): In this approach, a leaving group (such as a nitro or halide group) on an electron-deficient aromatic ring is displaced by a nucleophilic fluoride (B91410) source, typically an alkali metal fluoride like cesium fluoride (CsF) or potassium fluoride (KF). rsc.orgrsc.org

Transition Metal-Catalyzed Fluorination: This modern strategy employs catalysts, often based on palladium or copper, to facilitate the fluorination of aryl halides, triflates, or boronic acids. numberanalytics.comrsc.org These methods have expanded the scope and functional group tolerance of aromatic fluorination. thermofisher.com

Balz-Schiemann Reaction: A classical method that involves the thermal decomposition of aryl diazonium tetrafluoroborate (B81430) salts to generate the corresponding aryl fluoride. numberanalytics.com

The synthesis of this compound would likely involve a multi-step sequence combining one of the isochromenone synthesis routes with a suitable fluorination strategy applied to an appropriately substituted precursor.

| Fluorination Strategy | Reagent/Catalyst Type | Description |

| Electrophilic Fluorination | Selectfluor®, NFSI | Direct fluorination of electron-rich aromatic rings. numberanalytics.comnumberanalytics.com |

| Nucleophilic Aromatic Substitution (SNAr) | CsF, KF | Displacement of a leaving group on an electron-deficient ring by F-. rsc.orgrsc.org |

| Transition Metal-Catalyzed | Palladium, Copper complexes | Catalytic fluorination of aryl halides, triflates, etc. numberanalytics.comthermofisher.com |

| Balz-Schiemann Reaction | Diazonium tetrafluoroborates | Classical method involving decomposition of diazonium salts. numberanalytics.com |

Research Imperatives for 6,8 Difluoro 3,4 Dihydroisochromen 1 One Chemistry

De Novo Synthesis Approaches to the Dihydroisochromenone Core

De novo synthesis refers to the construction of complex molecules from simpler, readily available starting materials. wikipedia.org For the dihydroisochromenone core, this involves assembling the bicyclic ring system containing a lactone.

Cyclization Reactions for Dihydroisochromenone Ring Formation

The formation of the dihydroisochromenone ring system is typically achieved through intramolecular cyclization reactions. These reactions create the fused heterocyclic structure from a suitably functionalized aromatic precursor. A common strategy involves the cyclization of a substituted phenylacetic acid or phenylethanol derivative onto the aromatic ring.

One established method is the Friedel-Crafts-type acylation, where a carboxylic acid or its derivative attached to a side chain can cyclize onto the aromatic ring under acidic conditions to form the six-membered ring. Another approach involves radical cyclization, where a radical generated on the side chain can add to the aromatic ring. researchgate.net For instance, treatment of an appropriate aryl precursor with a radical initiator can lead to the formation of the dihydroisochromenone core with high diastereoselectivity in some cases. researchgate.net Dehydrative cyclization of diols, often catalyzed by Lewis acids, represents another pathway to form cyclic ether structures, which can be adapted for the synthesis of the heterocyclic portion of the molecule. mdpi.com

Strategies for the Introduction of the Lactone Moiety

The lactone, or cyclic ester, is a defining feature of the dihydroisochromenone structure. Its formation is often the key ring-closing step. A primary method for lactone formation is the intramolecular esterification of a hydroxy acid. In the context of dihydroisochromenones, this would typically involve the cyclization of a 2-(2-hydroxyethyl)benzoic acid derivative. This process is often promoted by acid catalysis, which protonates the carboxylic acid to make it more electrophilic for the attack by the hydroxyl group. youtube.com The reaction involves a nucleophilic attack from the hydroxyl group onto the carboxylic acid's carbonyl carbon, leading to ring closure and the elimination of a water molecule to form the stable six-membered lactone ring. youtube.com

Targeted Fluorination Strategies for the Aromatic and Aliphatic Positions

The introduction of fluorine atoms onto the dihydroisochromenone scaffold can be achieved through various methods, categorized broadly as electrophilic, nucleophilic, and radical fluorination. The choice of strategy depends on the desired position of the fluorine atom (aromatic or aliphatic) and the nature of the available starting materials.

Electrophilic Fluorination Reagents and Protocols

Electrophilic fluorination is a common method for introducing fluorine onto electron-rich substrates, such as aromatic rings. numberanalytics.comwikipedia.orgsigmaaldrich.com This process utilizes reagents that deliver an electrophilic fluorine atom ("F+"). alfa-chemistry.com These N-F reagents are generally more stable, safer, and easier to handle than elemental fluorine. wikipedia.orgsigmaaldrich.com The reaction proceeds via the attack of a carbon-centered nucleophile on the electrophilic fluorine source. wikipedia.org

For the synthesis of this compound, an existing dihydroisochromenone core could be subjected to an electrophilic fluorination agent. The regioselectivity of the fluorination would be directed by the existing substituents on the aromatic ring.

Interactive Table 1: Common Electrophilic Fluorination Reagents

| Reagent Name | Acronym | Typical Application |

|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Fluorination of electron-rich aromatics, enolates, and enol ethers. numberanalytics.comalfa-chemistry.com |

| N-Fluorobenzenesulfonimide | NFSI | Fluorination of a wide range of substrates including aromatics, amides, and nitriles. numberanalytics.comalfa-chemistry.com |

Nucleophilic Fluorination Approaches and Reagents

Nucleophilic fluorination involves the displacement of a leaving group by a nucleophilic fluoride (B91410) source (F-). alfa-chemistry.com This method is highly effective for introducing fluorine at specific aliphatic or aromatic positions, often proceeding through an S_N2 or S_NAr mechanism. numberanalytics.com A significant challenge in nucleophilic fluorination is the poor solubility and high basicity of many fluoride salts, which can lead to side reactions like elimination. ucla.edu

To synthesize the target compound, a precursor with suitable leaving groups (e.g., nitro groups or halides) at the 6 and 8 positions of the aromatic ring could be treated with a fluoride source. Common sources include alkali metal fluorides and tetraalkylammonium fluorides. numberanalytics.com The use of phase-transfer catalysts can improve the reactivity of inorganic fluorides. alfa-chemistry.com

Interactive Table 2: Common Nucleophilic Fluorination Reagents

| Reagent Name | Formula | Characteristics |

|---|---|---|

| Potassium Fluoride | KF | Cost-effective but can be highly basic. alfa-chemistry.comnumberanalytics.com |

| Cesium Fluoride | CsF | More reactive than KF but also more expensive. alfa-chemistry.comnumberanalytics.com |

| Tetrabutylammonium Fluoride | TBAF | Soluble in organic solvents, often used for displacing leaving groups. numberanalytics.com |

| Diethylaminosulfur Trifluoride | DAST | A versatile reagent for converting alcohols to alkyl fluorides (deoxyfluorination). rsc.org |

Radical Fluorination Pathways

Radical fluorination is a complementary approach that involves the reaction of a carbon-centered radical with a fluorine atom source. numberanalytics.comwikipedia.org This method has gained prominence as it can enable the fluorination of positions that are not easily accessible through ionic pathways, such as unactivated C-H bonds. wikipedia.orgresearchgate.net The radical intermediates can be generated through various means, including photoredox catalysis or the decomposition of radical precursors like carboxylic acids. acs.orgwikipedia.org

Interestingly, some reagents traditionally known as electrophilic fluorinating agents, such as NFSI and Selectfluor, can also serve as fluorine atom sources in radical reactions. wikipedia.org This dual reactivity expands their utility in organic synthesis. A radical fluorination approach could potentially be used for the late-stage C-H fluorination of a dihydroisochromenone intermediate to install the required fluorine atoms.

Interactive Table 3: Fluorine Sources in Radical Fluorination

| Reagent Class | Examples | Mechanism |

|---|---|---|

| N-F Reagents | Selectfluor, NFSI | Act as fluorine atom donors to carbon-centered radicals. wikipedia.org |

| Xenon Difluoride | XeF₂ | A classic, highly reactive source of fluorine atoms. wikipedia.org |

Deoxyfluorination Methods in Dihydroisochromenone Synthesis

Deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, is a direct and practical method for synthesizing alkyl fluorides from readily available alcohol precursors. researchgate.net This transformation is particularly relevant for the synthesis of fluorinated dihydroisochromenones, which could be accessed from corresponding hydroxylated intermediates. Reagents such as diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are widely used for this purpose. researchgate.netenamine.net

These reagents are effective for the deoxyfluorination of a wide range of oxygen-containing compounds, including alcohols, aldehydes, and ketones. researchgate.net Deoxo-Fluor is noted for being more thermally stable than DAST, which can be a significant advantage in terms of safety and scalability. enamine.netorgsyn.org The general mechanism for the deoxyfluorination of alcohols involves activation of the hydroxyl group followed by nucleophilic substitution by fluoride, often proceeding through an SN2-type mechanism. researchgate.net This mechanism allows for stereospecific conversion, which is crucial in the synthesis of chiral molecules. nih.gov

For the synthesis of a fluorinated dihydroisochromenone, a potential strategy would involve the deoxyfluorination of a precursor such as a hydroxy-dihydroisochromenone. For instance, the deoxyfluorination of cyclic α-hydroxy-β-ketoesters has been shown to proceed with excellent levels of stereospecificity using DAST, yielding the configurationally inverted α-fluoro-β-ketoesters in high yields. nih.gov This approach could be adapted to a suitably substituted dihydroisochromenone precursor bearing a hydroxyl group at a desired position. Borane-mediated deoxyfluorination has also emerged as a method with high selectivity for secondary alcohols over primary, tertiary, and benzylic alcohols, offering another tool for chemoselective fluorination in complex polyol precursors. nih.gov

| Reagent | Abbreviation | Key Features | Typical Substrates |

|---|---|---|---|

| Diethylaminosulfur trifluoride | DAST | Widely used, effective for various substrates. researchgate.net | Alcohols, Aldehydes, Ketones, Carboxylic Acids. researchgate.net |

| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor | More thermally stable than DAST. enamine.netorgsyn.org | Alcohols, Aldehydes, Ketones, Carboxylic Acids. enamine.net |

| Pyridine-HF | Olah's Reagent | Used for hydrofluorination and other fluorination reactions. | Alkenes, Epoxides. |

| Sulfur Tetrafluoride | SF₄ | Highly reactive, gaseous reagent; requires specialized equipment. uni-muenchen.de | Carbonyls, Carboxylic Acids. uni-muenchen.de |

Stereoselective Synthesis of Fluoro-Dihydroisochromenones

The synthesis of chiral fluorinated molecules is of paramount importance, as the stereochemistry of a drug candidate is critical to its biological activity. Stereoselective methods for the introduction of fluorine into the dihydroisochromenone scaffold can be broadly categorized into catalytic asymmetric reactions and substrate-controlled approaches using chiral auxiliaries.

Asymmetric catalysis offers an efficient route to enantiomerically enriched fluorinated compounds. This can be achieved using chiral metal complexes or organocatalysts to control the stereochemical outcome of the fluorination reaction. mdpi.comnih.gov The asymmetric fluorination of β-keto esters is a well-established method for creating chiral centers bearing a fluorine atom. mdpi.comnih.govresearchgate.net Given that the dihydroisochromen-1-one core contains a similar structural motif (a cyclic β-keto ether), these methods are highly applicable.

Chiral metal complexes, for example, those based on titanium, copper, or palladium, can act as Lewis acids to activate the β-keto ester substrate and create a chiral environment for the subsequent attack by an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. mdpi.com Similarly, chiral organocatalysts, such as cinchona alkaloids and their derivatives, have been successfully employed in the asymmetric allylic alkylation of α-fluoro-β-keto esters, demonstrating their utility in constructing chiral quaternary carbon centers containing fluorine. nih.gov Hydrogen-bonding-based organocatalysts, including chiral phosphoric acids, (thio)ureas, and squaramides, have also been reviewed for their role in promoting asymmetric fluorination reactions. mdpi.com

A potential synthetic route to a chiral fluoro-dihydroisochromenone could involve the enantioselective fluorination of a dihydroisochromenone precursor using one of these catalytic systems. The choice of catalyst and fluorinating agent would be critical to achieving high enantioselectivity and yield.

| Catalyst Type | Example Catalyst | Substrate Class | Fluorinating Agent | Typical Enantioselectivity |

|---|---|---|---|---|

| Metal Complex | Ti/TADDOL | β-Keto esters | NFSI | Up to 90% ee. mdpi.com |

| Organocatalyst | Cinchona Alkaloid Derivative | Morita–Baylis–Hillman carbonates | - | Up to 96% ee. nih.gov |

| Organocatalyst | Chiral Phosphoric Acid | N-arylindoles | - | High enantioselectivities reported. researchgate.net |

| Iodine(I)/Iodine(III) Catalysis | Chiral Iodoarene | 2-Vinyl benzaldehydes | - | Up to 97:03 e.r. nih.gov |

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and often recovered for reuse. wikipedia.org This strategy provides a powerful means of substrate-controlled asymmetric synthesis.

In the context of synthesizing chiral fluoro-dihydroisochromenones, a chiral auxiliary could be appended to a precursor molecule to control a diastereoselective fluorination step. Evans' oxazolidinone auxiliaries, for example, are widely used to control the stereochemistry of reactions such as alkylations and aldol (B89426) reactions of attached carboxylic acid derivatives. wikipedia.org Fluorinated chiral auxiliaries, such as those derived from trifluoromethylated oxazolidines (FOX), have also been developed for the stereoselective alkylation, hydroxylation, or fluorination of amide enolates, often yielding excellent diastereoselectivities. cyu.fr

A synthetic strategy could involve attaching a chiral auxiliary to a homophthalic acid derivative, which is a common precursor for dihydroisocoumarins. Subsequent cyclization and fluorination steps would be directed by the auxiliary. Finally, removal of the auxiliary would furnish the enantiomerically enriched fluorinated dihydroisochromenone. Methodologies for the asymmetric synthesis of hydroxylated γ-lactones and δ-lactones containing multiple contiguous stereocenters have been developed using chiral auxiliary-based approaches, highlighting the potential of this strategy for related heterocyclic systems. bath.ac.uk

Biocatalysis has emerged as a powerful and sustainable tool for chemical synthesis, offering high selectivity under mild reaction conditions. nih.govnih.govchemistryviews.org The development of enzymes capable of catalyzing C-F bond formation is a significant area of research. nih.govnih.gov While naturally occurring fluorinases are rare, directed evolution has been used to engineer enzymes for "unnatural" fluorination reactions. nih.govnih.govchemistryviews.org

A notable advancement is the repurposing of non-haem iron enzymes to catalyze enantioselective C(sp³)–H fluorination via a radical rebound mechanism. nih.govnih.gov Through directed evolution, the catalytic activity and selectivity of these enzymes have been significantly enhanced, allowing for the conversion of a range of substrates into enantioenriched organofluorine products. nih.govnih.govchemistryviews.org This C-H functionalization approach is particularly attractive as it allows for the late-stage introduction of fluorine into complex molecules without the need for pre-installed functional groups. nih.gov

This biocatalytic C–H fluorination strategy could potentially be applied to a pre-formed 6,8-difluoro-3,4-dihydroisochromenone scaffold to introduce an additional fluorine atom stereoselectively at an aliphatic position, or to a dihydroisochromenone precursor to install one of the existing fluorine atoms. The success of this approach would depend on the ability of the engineered enzyme to accept the dihydroisochromenone core as a substrate.

Late-Stage Fluorination of Dihydroisochromenone Precursors

Late-stage fluorination (LSF) is the introduction of a fluorine atom into a complex molecule at a late step in the synthetic sequence. rsc.orgblucher.com.br This strategy is highly valuable in drug discovery as it allows for the rapid generation of fluorinated analogs of a lead compound for structure-activity relationship studies. rsc.org LSF can be achieved through various methods, including C-H functionalization. rsc.org

For the synthesis of this compound, LSF could be envisioned to occur on a pre-formed dihydroisochromenone ring. This would involve the selective fluorination of specific C-H bonds on the aromatic ring. While aromatic fluorination can be challenging, methods have been developed for this purpose. For instance, palladium-based electrophilic fluorination reagents have been developed for the synthesis of aromatic ¹⁸F-labeled molecules. blucher.com.br Additionally, site-selective C-H ¹⁸F-fluorination has been demonstrated on unprotected peptides, showcasing the potential for high selectivity in complex systems. nih.gov

Another approach to LSF is the deoxyfluorination of late-stage intermediates bearing hydroxyl groups. Reagents like PhenoFluor have been developed for the deoxyfluorination of phenols and aliphatic alcohols in complex small molecules. scientificupdate.com Therefore, a dihydroisochromenone precursor with hydroxyl groups at the 6- and 8-positions could potentially be converted to the target compound in a late-stage double deoxyfluorination step.

Sustainable and Green Chemistry Principles in Fluorinated Dihydroisochromenone Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient. nih.govresearchgate.net In the context of synthesizing fluorinated dihydroisochromenones, several green chemistry strategies can be employed.

The use of safer solvents and reagents is a key principle. Many traditional fluorination methods use hazardous reagents like SbF₃ or HF. researchgate.net Green chemistry encourages the development of milder and less toxic fluorinating agents. Furthermore, the use of green solvents such as water, ionic liquids, or fluorinated solvents can reduce the environmental impact of a synthesis. nih.gov

Catalysis, both chemo- and biocatalysis, is inherently green as it allows for reactions to proceed with high efficiency and selectivity, reducing waste. The development of metal-free synthetic methods, such as a novel synthesis of 3-substituted isocoumarins via a sequential O-acylation/Wittig reaction, aligns with green chemistry principles by avoiding potentially toxic heavy metals. mdpi.com

Atom economy is another important consideration. Reactions that incorporate all atoms from the reactants into the final product are considered highly atom-economical. The development of C-H functionalization and activation methods for fluorination is a significant step towards improving atom economy, as it avoids the need for pre-functionalized substrates, thus shortening synthetic sequences and reducing waste. researchgate.net The synthesis of fluorinated heterocycles using these greener approaches is an active area of research. researchgate.netnih.gov

Reaction Pathway Elucidation for Key Synthetic Transformations

The synthesis of 3,4-dihydroisochromen-1-ones typically involves an intramolecular Friedel-Crafts acylation of a suitable precursor, such as a 3-(halophenyl)propanoic acid derivative. For this compound, a plausible synthetic pathway commences with a precursor like 3-(2,4-difluorophenyl)propanoic acid. The key transformation is the acid-catalyzed cyclization to form the dihydroisochromenone ring.

The generally accepted mechanism for this intramolecular Friedel-Crafts acylation proceeds through the following steps:

Formation of the Acylium Ion: In the presence of a strong acid catalyst (a Lewis acid like AlCl₃ or a protic superacid like trifluoromethanesulfonic acid), the carboxylic acid group of the precursor is activated. The hydroxyl group is protonated, followed by the loss of a water molecule to generate a highly electrophilic acylium ion intermediate.

Electrophilic Aromatic Substitution (S(E)Ar): The acylium ion is then attacked by the electron-rich π-system of the difluorinated benzene (B151609) ring. This intramolecular attack is the ring-closing step. In the case of a 3-(2,4-difluorophenyl)propanoic acid precursor, the cyclization is directed to the carbon atom at position 6 of the phenyl ring (ortho to one fluorine and para to the other). The fluorine atoms are deactivating, but the ortho, para-directing influence of the alkyl chain substituent guides the regioselectivity of the cyclization.

Rearomatization: The resulting intermediate, a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate, loses a proton from the carbon atom where the acylium ion attached. This step restores the aromaticity of the ring, yielding the final this compound product.

Theoretical studies on related electrophilic aromatic substitution reactions suggest that this pathway, a polar S(E)Ar mechanism, is generally favored over a single-electron transfer (SET) mechanism. jeeadv.ac.in The rate-determining step is typically the formation of the sigma complex, as the subsequent deprotonation to regain aromaticity is a rapid process. jeeadv.ac.in

Role of Reactive Intermediates in Fluorinated Dihydroisochromenone Formation

The formation of fluorinated dihydroisochromenones is governed by the generation and stability of specific reactive intermediates. Carbocations are central to the key cyclization step, while other intermediates like iminium cations can play a role in alternative synthetic strategies or related fluorination reactions.

Carbocations are pivotal intermediates in the intramolecular Friedel-Crafts acylation that forms the dihydroisochromenone ring. jeeadv.ac.in The key intermediate is the acylium ion (R-C≡O⁺), which acts as the potent electrophile. Following its attack on the polyfluoroarene ring, a Wheland-type carbocation intermediate is formed.

The stability of this Wheland intermediate is a critical factor influencing the reaction rate and outcome. The presence of two electron-withdrawing fluorine atoms on the aromatic ring is expected to destabilize this carbocation intermediate compared to a non-fluorinated analogue. This destabilization increases the activation energy for the cyclization step. However, the resonance stabilization provided by the benzene ring still allows the reaction to proceed. The positions of the fluorine atoms also influence which regioisomeric carbocation is formed, thereby controlling the final structure of the product. These intermediates are typically transient and not directly observed under normal reaction conditions but are well-established through kinetic studies and computational modeling. jeeadv.ac.inresearchgate.net

While not directly involved in the Friedel-Crafts cyclization pathway, iminium cations ([R₂N=CR₂]⁺) are important reactive intermediates in other synthetic transformations, particularly in certain fluorination reactions that could be used to prepare fluorinated precursors. researchgate.netresearchgate.net Iminium ions are generated from the condensation of secondary amines with aldehydes or ketones and can act as electrophiles. researchgate.net

In the context of fluorination, iminium intermediates can be involved in processes like mediated deconstructive fluorination. mdpi.com For instance, an iminium ion can be generated via hydride abstraction, which is then trapped by a nucleophile. mdpi.com In some advanced catalytic fluorination methods, an α-fluoro-N-acyliminium ion has been proposed as a key intermediate. digitellinc.com These highly electron-deficient intermediates are valuable in the synthesis of various fluorinated amines and other functionalized molecules under mild conditions. researchgate.net

Kinetic and Thermodynamic Aspects of Fluorination Reactions in the Dihydroisochromenone System

The kinetics and thermodynamics of the synthetic steps leading to this compound are significantly influenced by the presence of fluorine atoms. Electrophilic aromatic substitution reactions, including the key intramolecular acylation, are affected by the electronic properties of the fluorinated ring.

Kinetic studies on the electrophilic fluorination of aromatic compounds using N-F reagents often show small deuterium (B1214612) isotope effects (k(H)/k(D) values close to 1.0). nih.gov This indicates that the cleavage of the C-H bond during the rearomatization step is not the rate-determining step of the reaction. nih.gov Instead, the formation of the Wheland intermediate is the slower, rate-limiting part of the process. nih.gov

The presence of electron-withdrawing fluorine atoms on the benzene ring decreases the nucleophilicity of the ring, which generally slows down the rate of electrophilic attack compared to unsubstituted benzene. This results in a higher activation energy for the cyclization reaction.

Below is a table summarizing kinetic isotope effects observed in the fluorination of various aromatic compounds, illustrating that C-H bond breaking is not rate-limiting.

| Aromatic Compound | Fluorinating Reagent | k(H)/k(D) | Reference |

| Benzene | F-TEDA-BF₄ | 0.99 | nih.gov |

| Toluene | F-TEDA-BF₄ | 0.97 | nih.gov |

| Anisole | F-TEDA-BF₄ | 0.86 | nih.gov |

This data is illustrative of general electrophilic aromatic fluorination reactions.

Ligand and Catalyst Effects on Reaction Selectivity and Efficiency

The choice of catalyst and associated ligands is paramount in controlling the selectivity and efficiency of the synthesis of fluorinated dihydroisochromenones. In the context of the key intramolecular Friedel-Crafts acylation, both Lewis and Brønsted acids are employed as catalysts.

Lewis Acids (e.g., AlCl₃, FeCl₃, Bi(OTf)₃): These catalysts function by coordinating to the carbonyl oxygen of the carboxylic acid (or its derivative, like an acid chloride), which facilitates the formation of the highly reactive acylium ion. The efficiency of the catalyst can be influenced by its strength and the presence of moisture, which can deactivate it.

Protic Acids (e.g., H₂SO₄, Trifluoromethanesulfonic acid - TfOH): Strong protic acids can protonate the carboxylic acid, leading to the elimination of water and formation of the acylium ion. Superacids like TfOH are particularly effective for acylating moderately deactivated rings. mdpi.com

In related fluorination chemistries, transition metal catalysis plays a significant role. For instance, palladium-catalyzed reactions have been developed for C-F bond formation. In these systems, the choice of ligand is critical for the success of the catalytic cycle, particularly for the challenging reductive elimination step that forms the C-F bond. researchgate.net Ligands can influence the regioselectivity of reactions by modifying the steric and electronic environment of the metal center. For example, in palladium-catalyzed decarboxylative allylation reactions, the fluorination pattern of the substrate in combination with specific ligands can dictate whether a linear or branched product is formed. Similarly, in enantioselective fluorination reactions, chiral ligands are used to create a chiral environment around a metal catalyst (e.g., Ni(II), Cu(II), Pd(II)), enabling the formation of one enantiomer over the other with high selectivity. digitellinc.com

The table below shows examples of how catalyst and ligand systems can influence the yield and enantioselectivity in fluorination reactions.

| Substrate Type | Catalyst / Ligand | Fluorinating Agent | Yield (%) | Enantiomeric Excess (% ee) | Reference |

| β-Ketoester | Ni(ClO₄)₂ / DBFOX-Ph | NFSI | High | up to 99 | digitellinc.com |

| β-Ketoester | Ti(TADDOLato) | Selectfluor | >80 | up to 90 | digitellinc.com |

| Aryl Stannane | Ag₂O | F-TEDA-PF₆ | Good | N/A | researchgate.net |

This data represents catalytic systems for general enantioselective fluorination, not the specific synthesis of the title compound.

Advanced Spectroscopic and Structural Analysis of 6,8 Difluoro 3,4 Dihydroisochromen 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms. For a molecule like 6,8-Difluoro-3,4-dihydroisochromen-1-one, both ¹H and ¹³C NMR would be foundational, but the presence of fluorine atoms makes ¹⁹F NMR a particularly powerful tool.

¹⁹F NMR Chemical Shift Analysis

¹⁹F NMR spectroscopy is highly sensitive and offers a wide chemical shift range, making it an excellent probe for investigating the electronic environment of fluorine atoms within a molecule. alfa-chemistry.comwikipedia.orgbiophysics.org The chemical shifts of the two fluorine atoms in this compound are expected to be distinct due to their different positions on the aromatic ring.

The fluorine at position 6 (F-6) is situated ortho to a carbon atom (C-5) and meta to the oxygen-bearing carbon (C-8a). The fluorine at position 8 (F-8) is ortho to the lactone carbonyl group's influence via the aromatic system and ortho to another carbon (C-1). These differing electronic environments would result in separate resonances in the ¹⁹F NMR spectrum. The chemical shifts for fluorine atoms on an aromatic ring typically appear in the range of -100 to -200 ppm relative to a CFCl₃ standard. researchgate.net The electron-withdrawing nature of the carbonyl group and the electronic effects of the dihydroisochromenone ring system would influence the precise chemical shifts.

Expected ¹⁹F NMR Data for this compound

| Fluorine Position | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Key Couplings |

| F-6 | -110 to -130 | Doublet of doublets | ³J(F-6, H-5), ⁴J(F-6, H-7) |

| F-8 | -120 to -140 | Doublet of doublets | ³J(F-8, H-7), ⁵J(F-8, H-5) |

Note: The expected chemical shift ranges and coupling patterns are estimations based on general principles of ¹⁹F NMR spectroscopy and data for analogous aryl fluorides. Actual experimental values may vary.

Multidimensional NMR Techniques (e.g., HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to map out the complete bonding framework and spatial arrangement of the molecule, a suite of two-dimensional (2D) NMR experiments is essential.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It would be instrumental in assigning the protonated carbons of the dihydroisochromenone core, such as the CH₂ groups at positions 3 and 4, and the aromatic CH at position 5 and 7.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for piecing together the molecular skeleton. For instance, correlations would be expected between the protons of the CH₂ group at position 4 and the carbonyl carbon (C-1), as well as the aromatic carbons. Similarly, the aromatic protons would show correlations to neighboring and more distant carbons, helping to confirm the substitution pattern.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. This is particularly useful for determining the conformation of the dihydroisochromenone ring and the relative orientation of substituents. For example, NOE correlations between the protons on C-4 and the aromatic proton at C-5 would help to define the geometry of the junction between the saturated and aromatic rings.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and stereochemistry. nih.govnih.govwikipedia.org For a chiral derivative of this compound, single-crystal X-ray diffraction would be the gold standard for determining its absolute and relative stereochemistry.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate an electron density map, from which the positions of the individual atoms can be determined. The resulting crystal structure would reveal the conformation of the dihydroisochromenone ring, which is typically a half-chair or boat-like conformation. For derivatives with stereocenters, the crystallographic data would unambiguously establish the relative configuration of all chiral centers. Furthermore, if a heavy atom is present or if anomalous dispersion methods are used, the absolute configuration can also be determined.

Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Example Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1044.4 |

| Z | 4 |

Note: This is a hypothetical data set to illustrate the type of information obtained from an X-ray crystallography experiment.

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. benthamopenarchives.com For this compound (C₉H₆F₂O₂), the expected exact mass can be calculated. HRMS analysis would provide an experimental mass that can be compared to the theoretical mass, confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For isocoumarin-type compounds, common fragmentation pathways include the loss of a carbonyl group (CO) and subsequent rearrangements. nih.govtandfonline.comresearchgate.net The presence of fluorine atoms would also influence the fragmentation, potentially leading to the loss of HF or other fluorine-containing fragments.

Expected High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z | Formula |

| [M+H]⁺ | 185.0408 | (Hypothetical) | C₉H₇F₂O₂ |

| [M+Na]⁺ | 207.0227 | (Hypothetical) | C₉H₆F₂NaO₂ |

Note: The calculated m/z values are based on the exact masses of the most abundant isotopes.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. ksu.edu.saedinst.com These two techniques are complementary, as some vibrations may be more active in IR while others are more active in Raman.

For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the stretching vibration of the lactone carbonyl group (C=O). This typically appears in the range of 1720-1780 cm⁻¹. The exact position would be influenced by the electronic effects of the fused aromatic ring and the fluorine substituents. Other characteristic bands would include those for aromatic C=C stretching, C-H stretching (both aromatic and aliphatic), and C-O stretching. The C-F bonds would also exhibit characteristic stretching vibrations, typically in the region of 1000-1400 cm⁻¹.

Raman spectroscopy would also be sensitive to the vibrations of the aromatic ring and the C=C bonds. cdnsciencepub.comresearchgate.netcdnsciencepub.com The symmetric vibrations of the molecule are often more intense in the Raman spectrum.

Expected Vibrational Frequencies (cm⁻¹)

| Functional Group | Expected IR Frequency Range | Expected Raman Frequency Range |

| C=O (lactone) | 1740 - 1760 (strong) | 1740 - 1760 (weak) |

| C=C (aromatic) | 1580 - 1620 (medium) | 1580 - 1620 (strong) |

| C-H (aromatic) | 3050 - 3150 (medium) | 3050 - 3150 (strong) |

| C-H (aliphatic) | 2850 - 3000 (medium) | 2850 - 3000 (medium) |

| C-O (ester) | 1200 - 1300 (strong) | (weak) |

| C-F (aromatic) | 1100 - 1250 (strong) | (weak) |

Note: The expected frequency ranges are based on typical values for these functional groups.

Computational Chemistry and Theoretical Studies of 6,8 Difluoro 3,4 Dihydroisochromen 1 One

Prospective Areas for Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a powerful computational method to investigate the electronic structure and reactivity of organic molecules. For 6,8-Difluoro-3,4-dihydroisochromen-1-one, DFT calculations could offer profound insights.

A theoretical FMO analysis would be essential in elucidating the reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons. The energy gap between the HOMO and LUMO would be a critical parameter for assessing its kinetic stability and chemical reactivity. It is anticipated that the electron-withdrawing nature of the two fluorine atoms would lower the energies of both the HOMO and LUMO compared to the non-fluorinated parent compound.

A hypothetical data table for such an analysis is presented below, illustrating the type of information that could be generated through DFT calculations.

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 6.3 |

Note: The values presented in this table are hypothetical and serve as an illustrative example of the data that would be obtained from actual DFT calculations.

Modeling potential reaction pathways and their associated transition states is another area where DFT calculations would be invaluable. For instance, in reactions such as nucleophilic acyl substitution at the lactone carbonyl group, DFT could be used to calculate the activation energies, thereby predicting the most favorable reaction mechanisms. The fluorine atoms are expected to influence the charge distribution on the aromatic ring and the carbonyl carbon, which would, in turn, affect the energetics of the transition states.

Potential Applications of Molecular Dynamics (MD) Simulations for Conformational Analysis

While this compound has a relatively rigid bicyclic core, the dihydroisochromenone ring possesses a degree of conformational flexibility. Molecular Dynamics (MD) simulations could be employed to explore the accessible conformations of this ring and to understand how the fluorine substituents might influence its conformational preferences. Such studies would provide a dynamic picture of the molecule's structure and could be particularly important if its biological activity is being considered, as conformational changes can be critical for receptor binding.

The Role of Quantitative Structure-Activity Relationships (QSAR) in Structural Exploration

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for establishing a mathematical correlation between the chemical structure and the biological activity of a series of compounds. For a series of analogues of this compound, QSAR models could be developed to predict their activity based on various molecular descriptors. Key descriptors would likely include electronic parameters (influenced by the fluorine atoms), steric factors, and lipophilicity.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. For this compound, theoretical calculations could provide predicted values for its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ¹⁹F), infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. The calculated ¹⁹F NMR chemical shifts would be particularly important for characterizing this difluorinated molecule.

A hypothetical comparison of predicted and experimental spectroscopic data is shown below.

| Spectroscopic Technique | Predicted Parameter |

| ¹³C NMR | Carbonyl C: 165 ppm |

| ¹⁹F NMR | C6-F: -110 ppm, C8-F: -115 ppm |

| IR Spectroscopy | C=O stretch: 1740 cm⁻¹ |

Note: The values in this table are for illustrative purposes and represent the type of data that would be generated from computational spectroscopic predictions.

Synthetic Applications of 6,8 Difluoro 3,4 Dihydroisochromen 1 One As a Chemical Building Block

Role in the Construction of Complex Fluorinated Organic Molecules

There is no available scientific literature that describes the use of 6,8-Difluoro-3,4-dihydroisochromen-1-one in the synthesis of complex fluorinated organic molecules. The strategic incorporation of fluorine atoms into organic molecules is a widely used strategy to modulate their biological and chemical properties. However, the specific contributions of this particular difluorinated isochromenone as a starting material or intermediate in multi-step syntheses are not documented.

Scaffold for Derivatization and Analogue Synthesis

The potential of This compound as a central scaffold for creating libraries of analogues has not been explored in published research. In medicinal chemistry, a scaffold is a core structure of a molecule to which various functional groups can be attached to create a range of compounds with different properties. While the isochromenone core is a known pharmacophore in some natural products and therapeutic agents, the difluorinated variant does not appear to have been utilized for such derivatization studies.

Integration into Diverse Heterocyclic Systems

No published methods demonstrate the integration of the This compound framework into more complex, diverse heterocyclic systems. The synthesis of novel heterocyclic compounds is a cornerstone of drug discovery and materials science. Typically, building blocks with reactive handles are used to construct larger, more intricate structures. The reactivity of This compound and its suitability for such transformations remain uninvestigated.

Utility in Fragment-Based Synthesis Approaches

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments. There is no evidence in the scientific literature to suggest that This compound has been included in fragment libraries or utilized in fragment-based synthesis campaigns. The successful application of a molecule in FBDD requires it to have appropriate physicochemical properties and binding capabilities, which have not been reported for this compound.

Development of Novel Fluorinated Motifs and Scaffolds

The development of novel fluorinated motifs is a significant area of research in organic chemistry. These motifs can confer unique properties to larger molecules. However, the use of This compound as a precursor for new fluorinated structural motifs or scaffolds is not described in the current body of scientific literature.

Future Research Directions and Emerging Paradigms in Difluoro Dihydroisochromenone Chemistry

Development of More Efficient and Atom-Economical Synthetic Routes

The advancement of synthetic methodologies for fluorinated heterocycles is paramount for their widespread application. researchgate.net Future research into the synthesis of 6,8-Difluoro-3,4-dihydroisochromen-1-one will likely prioritize efficiency and sustainability.

Key Research Thrusts:

C-H Activation/Fluorination: Directing-group-assisted or transition-metal-catalyzed C-H fluorination of a dihydroisochromenone precursor could provide a highly efficient route, eliminating the need for pre-functionalized starting materials.

Fluorocyclization Reactions: The development of novel fluorocyclization methods, where fluorine is introduced during the ring-forming step, represents a powerful and atom-economical strategy. nih.gov This could involve the cyclization of a suitably substituted phenylacetic acid derivative in the presence of an electrophilic fluorine source.

Catalytic Asymmetric Synthesis: To access enantiomerically pure forms of the compound, which is crucial for pharmaceutical applications, iridium-catalyzed asymmetric hydrogenation or similar enantioselective methods could be explored. researchgate.netresearchgate.net

| Synthetic Strategy | Description | Potential Advantages for Difluoro-dihydroisochromenone Synthesis | Challenges |

|---|---|---|---|

| Classical Multi-step Synthesis | Linear synthesis starting from pre-fluorinated building blocks. | Reliable and well-understood reaction pathways. | Low overall yield, poor atom economy, significant waste generation. |

| Late-Stage C-H Fluorination | Introduction of fluorine atoms at a late stage onto the core scaffold. | High efficiency, rapid access to analogues, ideal for medicinal chemistry. | Controlling regioselectivity, harsh reaction conditions may be required. |

| Fluorocyclization | Concurrent fluorination and heterocycle formation in a single step. nih.gov | Excellent atom economy, reduces step count, potential for stereocontrol. nih.gov | Requires development of novel reaction conditions and catalysts. |

| Asymmetric Catalysis | Use of chiral catalysts to produce a single enantiomer of the target molecule. researchgate.net | Access to enantiopure compounds for pharmacological studies. | Catalyst development, optimization of reaction conditions for high enantioselectivity. |

Exploration of Novel Reactivity Patterns for the Difluorinated System

The two electron-withdrawing fluorine atoms are expected to significantly modulate the reactivity of the this compound scaffold compared to its non-fluorinated counterpart.

Aromatic Ring Reactivity: The electron-deficient nature of the benzene (B151609) ring could render it susceptible to concerted nucleophilic aromatic substitution (CSNAr) reactions, allowing for the displacement of a fluorine atom to introduce other functional groups. researchgate.net This opens avenues for late-stage diversification of the molecule.

Lactone Ring Chemistry: The fluorine atoms may influence the electrophilicity of the carbonyl carbon, potentially altering its reactivity towards nucleophiles. Furthermore, reactions involving the benzylic position (C4) could be explored, such as selective oxidation or halogenation, to generate further derivatives.

Cycloaddition Reactions: The dihydroisochromenone core could participate in various cycloaddition reactions, a powerful tool for constructing complex molecular architectures. mdpi.comuzh.ch The electronic effects of the fluorine atoms could influence the rate and selectivity of these transformations.

Advancements in Chemoenzymatic Synthesis

Chemoenzymatic synthesis, which combines the versatility of chemical synthesis with the unparalleled selectivity of biocatalysis, offers a green and efficient alternative for producing complex fluorinated molecules. mdpi.com

Future research could focus on:

Engineered Polyketide Synthases (PKS): It may be possible to engineer PKS systems to accept fluorinated building blocks, such as fluoromalonyl-CoA. nih.gov This biosynthetic approach could potentially construct the entire difluorinated isochromenone core with high stereocontrol.

Fluorinases: While naturally rare, fluorinase enzymes can catalyze the formation of C-F bonds from fluoride (B91410) ions. Directed evolution could be used to develop a fluorinase capable of selectively fluorinating an appropriate precursor to this compound.

Kinetic Resolution: Enzymes such as lipases or hydrolases could be employed for the kinetic resolution of a racemic mixture of the target compound, providing an efficient route to enantiomerically pure samples.

Applications of Flow Chemistry in Fluorinated Isochromenone Synthesis

Flow chemistry, or continuous-flow synthesis, is rapidly becoming an indispensable tool in modern organic chemistry, particularly for reactions that are hazardous or difficult to control in traditional batch setups. nih.gov The synthesis of fluorinated compounds often involves toxic reagents and exothermic reactions, making it an ideal candidate for flow chemistry applications. pharmtech.com

Advantages of Flow Chemistry:

Enhanced Safety: The small reaction volumes within a microreactor minimize the risks associated with handling hazardous fluorinating agents like elemental fluorine or hydrogen fluoride. vapourtec.com

Precise Control: Superior heat and mass transfer in flow reactors allow for precise control over reaction temperature and time, often leading to higher yields and selectivities. nih.gov

Scalability: Reactions developed on a lab-scale flow system can often be scaled up seamlessly for industrial production by simply running the reactor for longer periods. rsc.org

Access to Novel Reactivity: The ability to operate at high temperatures and pressures can enable transformations that are not feasible in batch reactors.

Future work could involve developing a continuous-flow process for either the fluorination of the isochromenone precursor or the cyclization step, potentially leading to a safer, more efficient, and scalable manufacturing route. pharmtech.comvapourtec.com

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the rapid prediction of reaction outcomes and the design of novel synthetic routes. chemcopilot.comresearchgate.net

Potential Applications in Difluoro-Dihydroisochromenone Chemistry:

Retrosynthesis Planning: AI-powered retrosynthesis tools can analyze the structure of this compound and propose multiple, ranked synthetic pathways from commercially available starting materials. engineering.org.cn This can save significant time and resources in the planning phase.

Reaction Outcome Prediction: ML models, trained on vast databases of chemical reactions, can predict the most likely product, yield, and optimal conditions for a given set of reactants and reagents. eurekalert.org This can help chemists prioritize experiments and avoid unproductive reaction pathways. acs.org

Discovery of Novel Reactions: AI can analyze existing chemical data to identify new patterns of reactivity, potentially leading to the discovery of entirely new methods for synthesizing fluorinated heterocycles.

By combining the predictive power of AI with the practical advantages of flow chemistry and the selectivity of biocatalysis, the future of this compound chemistry is poised for rapid advancement, unlocking its potential in various scientific fields. chemcopilot.comeurekalert.org

| Technology | Primary Application | Key Benefit | Future Outlook |

|---|---|---|---|

| Flow Chemistry | Synthesis and Scale-up | Enhanced safety and control, especially with hazardous fluorinating agents. pharmtech.com | Development of fully automated, end-to-end synthesis platforms. |

| Chemoenzymatic Synthesis | Asymmetric Synthesis | High selectivity and stereocontrol under mild, environmentally friendly conditions. mdpi.com | Creation of novel enzyme cascades for multi-step transformations. |

| Artificial Intelligence (AI) | Route Design & Optimization | Rapid prediction of viable synthetic routes and reaction outcomes. chemcopilot.com | Integration with robotic systems for autonomous reaction discovery and optimization. |

Q & A

Q. Tables for Reference

Q. Table 1: Key Physicochemical Properties

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 182.1667 g/mol | HRMS | |

| Boiling Point | 260.6°C (760 mmHg) | SimDist | |

| LogP | 2.1 (calculated) | XLogP3 |

Q. Table 2: Fluorine Substituent Effects

| Effect | Mechanism | Example |

|---|---|---|

| Metabolic Stability | C-F bond inertness | Reduced CYP450 oxidation |

| Electronic Withdrawal | -I effect on carbonyl | Enhanced electrophilicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.